molecular formula C5H6N6S B12805117 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine CAS No. 90687-17-5

5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine

Cat. No.: B12805117
CAS No.: 90687-17-5
M. Wt: 182.21 g/mol
InChI Key: WPLZVUBPBZYUIV-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The exploration of triazolo-pyrimidine derivatives began in the mid-20th century alongside broader advancements in heterocyclic synthesis. Early work focused on developing methods to construct nitrogen-rich ring systems, driven by their prevalence in natural products and bioactive molecules. The specific compound 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine first appeared in chemical literature during the 1980s, as researchers sought to modify purine analogs for enhanced stability and selectivity.

A pivotal milestone occurred in 1980 when Kolesova and Smirnova documented synthetic routes for related 3-methyltriazolo[4,5-d]pyrimidin-7-amine derivatives, laying foundational methodologies for subsequent structural variations. By the 1990s, improved catalytic systems and solvent optimizations enabled higher-yield syntheses of sulfur-containing analogs like 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine, particularly through reactions involving hydrazine derivatives and carbonyl precursors in dimethylformamide or dimethyl sulfoxide.

Table 1: Key Historical Milestones in Triazolo-Pyrimidine Research

Year Development Significance
1980 Synthesis of 3-methyltriazolo[4,5-d]pyrimidin-7-amine Established core synthetic protocols
1992 Optimization of methylthio-substitution reactions Enabled precise functionalization at C5
2017 Application of triazolo-pyrimidines as LSD1 inhibitors Demonstrated therapeutic potential

Recent advances (post-2010) have leveraged computational chemistry to predict biological activity, with studies such as Li et al.'s 2017 work showcasing derivatives of this compound class as potent lysine-specific demethylase 1 (LSD1) inhibitors. These developments underscore the molecule's evolving role from a synthetic curiosity to a scaffold for drug discovery.

Significance in Heterocyclic Chemistry Research

The structural architecture of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine exemplifies three key themes in modern heterocyclic chemistry: ring fusion , substituent modulation , and bioisosteric potential . The triazole ring (1,2,3-triazolo) fused to the pyrimidine base creates a rigid, planar system that mimics purine nucleobases while introducing unique electronic properties due to the sulfur atom's electron-withdrawing effects.

Table 2: Structural and Functional Attributes

Feature Impact
Triazole-pyrimidine fusion Enhances π-π stacking interactions in biological targets
Methylthio group at C5 Modulates electron density and lipophilicity
Amino group at C7 Provides hydrogen-bonding capacity

In pharmacological contexts, this compound serves as a versatile precursor for antitumor and antiviral agents. For instance, replacing the methylthio group with thiopyridine moieties—a modification explored in LSD1 inhibitor studies—demonstrates how small structural changes can dramatically alter target affinity. The molecule's ability to act as a purine isostere further enables its integration into nucleotide analogs that interfere with DNA repair enzymes or kinase signaling pathways.

Synthetically, the compound has driven innovations in cyclocondensation techniques. Modern routes often employ tandem reactions where hydrazine derivatives react with α,β-unsaturated carbonyl compounds under basic conditions, followed by sulfur incorporation via nucleophilic displacement. These methods highlight the compound's role in advancing one-pot multicomponent reaction strategies, which improve atom economy and reduce purification steps.

Ongoing research continues to explore its derivatives for applications ranging from enzyme inhibition to materials science. The 2024 work by Govor et al. on parallel Groebke–Blackburn–Bienaymé reactions, while not directly studying this compound, illustrates broader methodological frameworks applicable to its functionalization. Such studies reinforce the molecule's status as a benchmark for testing new synthetic paradigms in nitrogen heterocycle construction.

Properties

CAS No.

90687-17-5

Molecular Formula

C5H6N6S

Molecular Weight

182.21 g/mol

IUPAC Name

5-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C5H6N6S/c1-12-5-7-3(6)2-4(8-5)10-11-9-2/h1H3,(H3,6,7,8,9,10,11)

InChI Key

WPLZVUBPBZYUIV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NNN=C2C(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine and its derivatives. The compound has been evaluated against several cancer cell lines, showing promising cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values for some derivatives were reported as follows:

Cell Line IC50 (µM)
HepG217.69 - 25.4
MCF717.69 - 27.09

These findings suggest that the compound could serve as a lead for developing new anticancer agents with improved efficacy and reduced side effects .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating effective inhibition.

Case Study: Antimicrobial Activity

One study reported that certain derivatives of triazolo[4,5-d]pyrimidine exhibited potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM . This underscores the relevance of these compounds in developing new antimicrobial therapies.

Anti-inflammatory Effects

The structural characteristics of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine suggest potential anti-inflammatory properties. Preliminary studies indicate that it may modulate signaling pathways involved in inflammation.

Insights on Mechanism

Research suggests that the compound may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This property could be beneficial in treating inflammatory diseases .

Cardiovascular Applications

Triazolo[4,5-d]pyrimidine derivatives have been investigated for their role in cardiovascular health. These compounds have shown efficacy as anti-thrombotic agents by acting as PZT-receptor antagonists.

Case Study: Anti-thrombotic Activity

A patent describes the use of triazolo[4,5-d]pyrimidine compounds in preventing platelet aggregation—an essential factor in thrombus formation during cardiovascular events such as myocardial infarction . This application highlights the compound's potential in cardiovascular therapeutics.

Summary Table of Applications

Application Details
AnticancerSignificant cytotoxicity against HepG2 and MCF7 cell lines; potential for new drug development
AntimicrobialEffective against Pseudomonas aeruginosa and Escherichia coli with low MIC values
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines; relevant for inflammatory disease treatment
CardiovascularActs as an anti-thrombotic agent; prevents platelet aggregation

Mechanism of Action

The mechanism of action of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription . This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(Methylthio)-2H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine
  • CAS Registry Number : 1123-54-2
  • Molecular Formula : C₄H₄N₆ (core structure) with a methylthio (-SMe) substituent at position 5 .
  • Molecular Weight : 136.11 g/mol (base structure) .
  • Synonyms: 8-Azaadenine, 6-Amino-8-azapurine .

Key Properties :

  • Melting Point : >300°C .
  • Bioactivity : Acts as a bioisostere of adenine, with applications in nucleoside drug development and biochemical engineering .

Comparison with Structural Analogs

The compound is compared to structurally related triazolo[4,5-d]pyrimidine derivatives and other heterocyclic analogs based on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
5-(Methylthio)-2H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine -SMe at C5, -NH₂ at C7 C₅H₆N₆S MP >300°C; High thermal stability Nucleoside analog, potential antiviral/antitumor agent
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl)-3H-triazolo[4,5-d]pyrimidin-7-amine -SPr at C5, benzyl and pyridinylmethyl groups C₁₉H₁₉N₇OS Yield 74%; White solid Highly potent and selective enzyme inhibitor (e.g., kinase targets)
5-(Trifluoromethyl)-3-[(morpholinylmethyl)]-3H-triazolo[4,5-d]pyrimidin-7-amine -CF₃ at C5, morpholinylmethyl at N3 C₁₀H₁₂F₃N₇O Lipophilic (CF₃ group) PDE8A/B inhibition; potential for cardiovascular/neurological disorders
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one -OPhCl at C5, ketone at C7 C₁₉H₁₆ClN₅O₂ MP 459 K; Crystalline structure Antimicrobial, antitumor activities
7-(Benzyloxy)-1H-triazolo[4,5-d]pyrimidin-5-amine -OBn at C7 C₁₁H₁₀N₆O Solubility challenges due to bulky benzyl group Under investigation as a nucleotide analog
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo core, -CF₃ at C2 C₈H₇F₃N₄ MP not reported Kinase inhibition; explored in oncology

Key Differences in Physicochemical Properties

Solubility :

  • The methylthio group in the target compound enhances lipophilicity compared to unsubstituted 8-azaadenine but less so than trifluoromethyl (CF₃) or propylthio (SPr) groups .
  • The benzyloxy substituent in reduces aqueous solubility due to steric bulk.

Biological Activity

5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine is a compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and research findings related to this compound, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine is C7H8N4SC_7H_8N_4S, with a molecular weight of approximately 180.23 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine have shown promising results in inhibiting the proliferation of various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
5-(Methylthio)-2H-triazolo(4,5-d)pyrimidin-7-amineMDA-MB-231 (Breast)4.98
5-(Methylthio)-2H-triazolo(4,5-d)pyrimidin-7-amineHepG2 (Liver)14.65

These results indicate that the compound may act as an effective agent against certain types of cancer by inducing apoptosis and inhibiting cell cycle progression .

The mechanism through which 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine exerts its effects appears to involve the inhibition of specific enzymes associated with cancer progression. For example, related compounds have been reported to inhibit USP28 (Ubiquitin-Specific Protease 28), leading to decreased cell proliferation and enhanced apoptosis in gastric cancer cells .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound may also possess anti-inflammatory properties. Research indicates that certain triazolopyrimidine derivatives can inhibit inflammatory pathways by modulating the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammatory responses .

Case Studies

  • In Vivo Efficacy : In animal models of cancer, administration of triazolopyrimidine derivatives led to a significant reduction in tumor size compared to control groups. Histopathological evaluations confirmed reduced cell proliferation and increased apoptosis in treated tissues .
  • Combination Therapy : Studies exploring combination therapies involving 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine suggest enhanced efficacy when used alongside traditional chemotherapeutic agents. This synergistic effect may be attributed to the compound's ability to sensitize cancer cells to other treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, starting with condensation reactions between aminotriazole and substituted pyrimidine precursors. Key steps include the introduction of the methylthio group via nucleophilic substitution or thiolation agents. Optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography .

Q. How can structural characterization of this compound be reliably performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the presence of the methylthio group and triazolo-pyrimidine core. High-resolution mass spectrometry (HRMS) validates molecular weight. For regiochemical confirmation, single-crystal X-ray diffraction is definitive .

Q. What in vitro assays are appropriate for initial evaluation of its biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or dehydrogenase targets) due to the compound’s heterocyclic structure. Use fluorometric or colorimetric readouts (e.g., ADP-Glo™ for kinases). Cell viability assays (MTT or resazurin-based) in cancer cell lines can screen for antiproliferative effects. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic properties and molecular docking (e.g., AutoDock Vina) to predict binding affinities. Use quantum mechanical/molecular mechanical (QM/MM) simulations to study transition states in enzyme interactions. Integrate machine learning (ML) platforms to predict ADMET profiles and prioritize synthetic targets .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across cell lines?

  • Methodological Answer : Conduct meta-analysis of dose-response data to identify outliers. Validate assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to confirm mechanisms. Apply statistical tools like ANOVA with post-hoc tests to assess significance .

Q. How can reaction fundamentals inform scalable synthesis without compromising yield?

  • Methodological Answer : Utilize microreactor systems for continuous flow synthesis to enhance heat/mass transfer. Apply Design of Experiments (DoE) to optimize parameters (e.g., residence time, stoichiometry). Monitor in situ via PAT (Process Analytical Technology) tools like Raman spectroscopy. Transition from batch to flow processes to reduce side reactions .

Q. What advanced techniques elucidate the compound’s interaction with biomacromolecules?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics. Cryo-EM or X-ray crystallography of ligand-protein complexes provides structural insights. For dynamic behavior, employ NMR-based fragment screening or hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Q. How can multi-omics data integration improve understanding of its off-target effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations. Use cheminformatics platforms (e.g., ChEMBL) to cross-reference with known targets. Validate findings via CRISPR-Cas9 knockouts or siRNA silencing of implicated genes .

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